molecular formula C18H15N5OS B2649870 N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide CAS No. 1258738-07-6

N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2649870
CAS No.: 1258738-07-6
M. Wt: 349.41
InChI Key: ZQIUBKUQOOCHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Functional Group Modifications: The cyanomethyl and benzyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(cyanomethyl)-4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyrimidine moiety, and various functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-13-15(25-17(22-13)16-20-9-5-10-21-16)18(24)23(11-8-19)12-14-6-3-2-4-7-14/h2-7,9-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIUBKUQOOCHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.